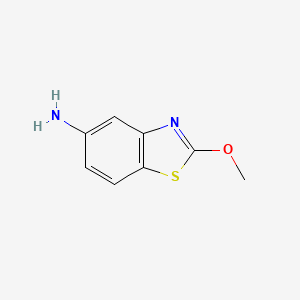
2-Methoxy-1,3-benzothiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1,3-benzothiazol-5-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a methoxy group at the 2-position and an amino group at the 5-position.
作用機序
Target of Action
Studies on similar aminothiazole compounds suggest that they may have antimicrobial and antioxidant activity . These compounds have shown strong action against microbial species such as Micrococcus luteus and Escherichia coli .
Mode of Action
It’s known that similar aminothiazole compounds can chelate with bivalent metal ions (cobalt, nickel, copper, and zinc) in a 1:2 (m:l) ratio . This chelation phenomenon may enhance their bioactive nature .
Biochemical Pathways
Similar aminothiazole compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that they may interact with biochemical pathways related to these functions.
Result of Action
Similar aminothiazole compounds have shown antimicrobial and antioxidant activities . They have demonstrated strong action against various microbial species and exhibited significant antioxidant activity .
Action Environment
It’s known that the bioactive nature of similar aminothiazole compounds can be enhanced by chelation with bivalent metal ions , suggesting that the presence of these ions in the environment could potentially influence the compound’s action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-benzothiazol-5-amine typically involves the reaction of 2-mercaptoaniline with methoxy-substituted aldehydes under acidic conditions. One common method is the condensation of 2-mercaptoaniline with 3-methoxybenzaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Methoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated benzothiazole derivatives.
科学的研究の応用
2-Methoxy-1,3-benzothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and polymers.
類似化合物との比較
2-Methoxy-1,3-benzothiazol-5-amine can be compared with other benzothiazole derivatives:
2-Amino-6-methoxybenzothiazole: Similar structure but with an amino group at the 2-position.
2-Methoxy-6-ethoxybenzothiazole: Contains an ethoxy group instead of an amino group.
2-Methylbenzothiazole: Lacks the methoxy and amino substituents.
Uniqueness
The presence of both methoxy and amino groups in this compound imparts unique chemical and biological properties. These functional groups enhance its reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-methoxy-1,3-benzothiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNKBYETPITRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














